Meprednisone

Pharmacology Immunology Therapeutic Equivalence

Meprednisone (CAS 1247-42-3), also known as Betapar, is a synthetic glucocorticoid receptor agonist and a methylated derivative of prednisone. It belongs to the class of intermediate-acting systemic corticosteroids, characterized by a molecular formula of C22H28O5 and a molecular weight of 372.45 g/mol.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
CAS No. 1247-42-3
Cat. No. B1676281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeprednisone
CAS1247-42-3
SynonymsMeprednisone;  NSC-63278;  NSC 63278;  NSC63278;  Betapar;  Medrysone
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C
InChIInChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19+,20-,21-,22-/m0/s1
InChIKeyPIDANAQULIKBQS-RNUIGHNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Meprednisone CAS 1247-42-3: Procurement Guide for a Differentiated Synthetic Glucocorticoid


Meprednisone (CAS 1247-42-3), also known as Betapar, is a synthetic glucocorticoid receptor agonist and a methylated derivative of prednisone . It belongs to the class of intermediate-acting systemic corticosteroids, characterized by a molecular formula of C22H28O5 and a molecular weight of 372.45 g/mol . Approved since 1978 but discontinued in the US market, it remains available in Argentina under the trade name Copytren for treating rheumatic, collagen, and inflammatory diseases, making it a compound of interest for research, quality control, and specialized therapeutic applications [1].

Meprednisone CAS 1247-42-3: Why Substitution with Prednisone or Methylprednisolone is Not Equivalent


Despite structural similarities to prednisone and methylprednisolone, Meprednisone cannot be considered a direct substitute due to quantifiable differences in anti-inflammatory potency, distinct metabolic interconversion kinetics, and unique analytical separation challenges. Meprednisone exhibits an anti-inflammatory potency profile requiring a specific equivalent dose of 4 mg to match 5 mg of prednisone, a ratio that differs from both prednisolone and methylprednisolone [1]. Furthermore, the reversible metabolic conversion between methylprednisolone (MPL) and methylprednisone (MPN) is a tissue-specific, saturable process that can be altered by drug interactions, as evidenced by a 26% reduction in the MPN/MPL AUC ratio following ketoconazole co-administration [2]. These pharmacokinetic and pharmacodynamic nuances preclude simple substitution based on class alone and necessitate precise compound-specific selection for research, analytical, or therapeutic use.

Meprednisone CAS 1247-42-3: Quantitative Comparative Evidence Against Key Analogs


Anti-Inflammatory Potency: Equivalent Dose Ratio Differentiates Meprednisone from Prednisone and Methylprednisolone

Meprednisone exhibits a distinct anti-inflammatory potency profile. When comparing equivalent oral doses, 4 mg of Meprednisone is required to achieve the anti-inflammatory effect of 5 mg of Prednisone or Prednisolone [1]. This contrasts with Methylprednisolone, where 4 mg is equivalent to 5 mg of Prednisone, indicating a subtle but measurable difference in potency within the class [1]. This quantitative difference is critical for accurate dose conversion in research and therapeutic applications.

Pharmacology Immunology Therapeutic Equivalence

Metabolic Interconversion: Meprednisone/Methylprednisolone AUC Ratio Altered by Ketoconazole

Meprednisone (MPN) and Methylprednisolone (MPL) undergo reversible metabolic interconversion in vivo. The MPN/MPL Area Under the Curve (AUC) ratio serves as a quantitative marker of this dynamic process. In a controlled study in rats, the baseline MPN/MPL AUC ratio was 0.19 ± 0.04. Co-administration of ketoconazole significantly reduced this ratio to 0.14 ± 0.03 (P < 0.05), representing a 26% decrease [1]. This demonstrates that the pharmacokinetic profile of Meprednisone is uniquely susceptible to modulation by CYP3A4 inhibitors, a factor not observed to the same extent with other corticosteroids like Prednisolone [2].

Pharmacokinetics Drug-Drug Interactions Metabolism

Analytical Differentiation: Unique Chiral Separation Required to Resolve Meprednisone from Dexamethasone and Betamethasone

Meprednisone presents a significant analytical challenge as it is isobaric (same parent mass) and co-elutes with Dexamethasone and Betamethasone under conventional reverse-phase liquid chromatography conditions [1]. Standard high-resolution mass spectrometry (HRMS) cannot differentiate them due to in-source dehydrohalogenation of the latter two compounds, which produces an ion identical to Meprednisone (m/z 373.19994) [1]. A validated method using chiral liquid chromatography (e.g., with a Lux i-Cellulose-5 column) is required to achieve baseline separation of these three compounds, enabling accurate identification and quantification [1]. This is in contrast to the direct HPLC-UV method available for Meprednisone quantification in tablets when other steroids are absent [2].

Analytical Chemistry Forensic Toxicology Quality Control

Market Availability: Discontinued in US but Available as Copytren in Argentina, Creating a Regional Procurement Niche

Meprednisone's market status is distinct from its major analogs. While Prednisone and Methylprednisolone are widely available as generics globally, Meprednisone's marketing was discontinued in the United States after its 1978 approval [1]. However, it remains actively marketed in Argentina under the trade name Copytren for the treatment of rheumatic diseases, collagen diseases, and other inflammatory conditions [1]. This contrasts with the broad, multinational availability of comparator drugs like Prednisone (approved 1955) and Methylprednisolone (approved 1957) [2].

Market Intelligence Pharmaceutical Procurement Regulatory Affairs

Prodrug and Formulation Strategies: Meprednisone Hemisuccinate Enables Active Liposomal Loading

Meprednisone hemisuccinate, a weakly acidic amphiphilic prodrug, can be actively loaded into liposomes using an acetic acid calcium acetate (Ca) gradient [1]. This remote loading technique, driven by a transmembrane gradient, is a specific formulation advantage for creating long-circulating liposomal formulations of the active drug [1]. While Methylprednisolone sodium succinate is also used in injectable formulations, the specific physicochemical properties of the Meprednisone prodrug that enable this active loading method provide a differentiated formulation pathway for advanced drug delivery research.

Pharmaceutical Technology Drug Delivery Formulation Science

Meprednisone CAS 1247-42-3: Recommended Scenarios Based on Differentiated Evidence


Dose-Response Studies in Inflammation Models Requiring Precise Glucocorticoid Potency Calibration

Researchers designing dose-response studies in animal models of rheumatoid arthritis or inflammation should select Meprednisone when the specific 4:5 potency ratio relative to Prednisone is a critical experimental variable. Using Meprednisone allows for direct comparison with Prednisone-based data, leveraging the well-defined quantitative difference in equivalent dose [5]. This is especially relevant when aiming to replicate or challenge findings from studies where Meprednisone's specific potency was a factor, ensuring accurate cross-study comparisons and avoiding the confounding variable of using a compound with an incorrect potency assumption.

Pharmacokinetic Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Modulators

Meprednisone is an ideal candidate compound for DDI studies focusing on CYP3A4-mediated metabolic interconversion. Its quantifiable and significant shift in the MPN/MPL AUC ratio (a 26% decrease) upon co-administration with ketoconazole provides a robust and sensitive pharmacodynamic marker for CYP3A4 inhibition in vivo [5]. This makes it a superior probe substrate compared to analogs like Prednisolone, whose PK is less affected by ketoconazole [3], for investigating the impact of new chemical entities or genetic polymorphisms on glucocorticoid disposition and interconversion dynamics.

Forensic Toxicology and Doping Control: Method Development and Validation for Corticosteroid Differentiation

Analytical laboratories in the fields of equine sports doping control, forensic toxicology, or clinical pharmacology require Meprednisone as a certified reference standard. Given that Meprednisone is a banned substance with zero tolerance in some jurisdictions, its procurement is essential for developing and validating the specialized chiral LC-MS methods necessary to differentiate it from the therapeutically permitted (at certain thresholds) Dexamethasone and Betamethasone [5]. Failure to use a validated Meprednisone standard in method development could result in the inability to detect its illicit use or, conversely, in false-positive identifications for the other steroids.

Pharmaceutical Quality Control and Stability Testing of Meprednisone-Containing Formulations

Quality control departments in pharmaceutical companies or contract testing laboratories in regions where Meprednisone is marketed (e.g., as Copytren in Argentina) must procure a high-purity Meprednisone reference standard. This is necessary for implementing the validated stability-indicating HPLC method that specifically quantifies Meprednisone in the presence of its degradation products [5]. This method ensures batch-to-batch consistency, shelf-life determination, and regulatory compliance for finished drug products, a process for which generic corticosteroid methods may not be suitable or validated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meprednisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.